3-Methylbenzenesulfonic acid hydrate
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Overview
Description
3-Methylbenzenesulfonic acid hydrate is an organic compound with the molecular formula C7H10O4S. It is a derivative of benzenesulfonic acid where a methyl group is substituted at the third position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its strong acidic properties and solubility in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbenzenesulfonic acid hydrate can be synthesized through the sulfonation of toluene. The process involves the reaction of toluene with sulfuric acid or sulfur trioxide, resulting in the formation of 3-methylbenzenesulfonic acid. The hydrate form is obtained by crystallizing the product from water .
Industrial Production Methods: On an industrial scale, the sulfonation of toluene is carried out in large reactors where toluene is mixed with sulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then cooled, and the product is crystallized to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzenesulfonic acid hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions where the sulfonic acid group can be replaced by other substituents.
Esterification: It reacts with alcohols to form esters.
Neutralization: It can be neutralized by bases to form salts.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and alkylating agents are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Neutralization: Bases like sodium hydroxide or potassium hydroxide are used.
Major Products:
Substitution Reactions: Products include various substituted benzenesulfonic acids.
Esterification: Products are esters of 3-methylbenzenesulfonic acid.
Neutralization: Products are salts of 3-methylbenzenesulfonic acid.
Scientific Research Applications
3-Methylbenzenesulfonic acid hydrate has diverse applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: It is used in the preparation of various biological buffers and reagents.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methylbenzenesulfonic acid hydrate involves its strong acidic properties. It acts as a proton donor in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can alter the pH of solutions, affecting enzyme activity and other biochemical processes.
Comparison with Similar Compounds
Benzenesulfonic Acid: Lacks the methyl group, making it less hydrophobic.
p-Toluenesulfonic Acid: Has the methyl group at the para position, which affects its reactivity and solubility.
Sulfanilic Acid: Contains an amino group, making it more reactive in certain conditions
Uniqueness: 3-Methylbenzenesulfonic acid hydrate is unique due to its specific substitution pattern, which influences its solubility, reactivity, and applications in various fields. Its strong acidic nature and ability to form stable hydrates make it valuable in both laboratory and industrial settings .
Properties
IUPAC Name |
3-methylbenzenesulfonic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.H2O/c1-6-3-2-4-7(5-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLYGGIKYFLYTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342385-54-0 |
Source
|
Record name | m-Toluenesulfonic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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